molecular formula C16H19N7O B12245034 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine

Cat. No.: B12245034
M. Wt: 325.37 g/mol
InChI Key: RWDOTUUVGMTGIS-UHFFFAOYSA-N
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Description

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine is a complex organic compound that features a purine core substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

The synthesis of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine involves multiple steps. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of a base such as sodium hydroxide in a polar solvent like DMSO at ambient temperature . Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other oxadiazole and piperidine derivatives, such as:

Compared to these compounds, 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-methyl-7H-purine is unique due to its specific substitution pattern and the presence of both a purine core and an oxadiazole moiety. This combination of structural features can result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H19N7O/c1-22-9-19-13-12(22)14(18-8-17-13)23-6-4-11(5-7-23)16-21-20-15(24-16)10-2-3-10/h8-11H,2-7H2,1H3

InChI Key

RWDOTUUVGMTGIS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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